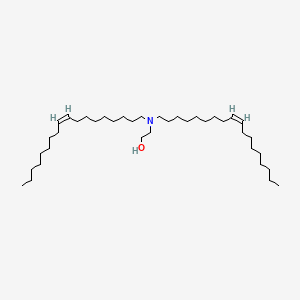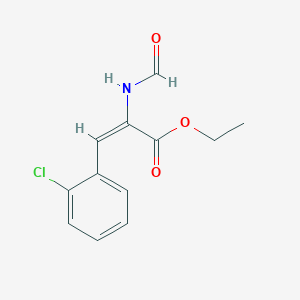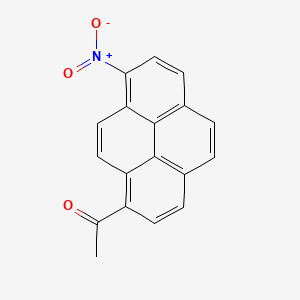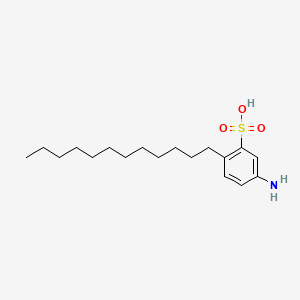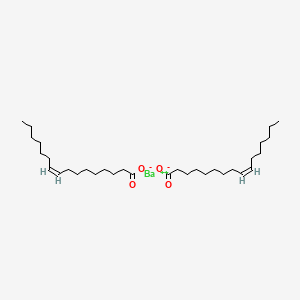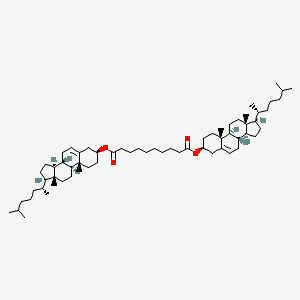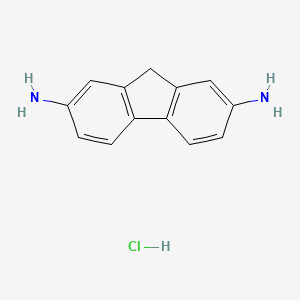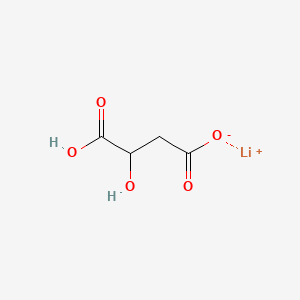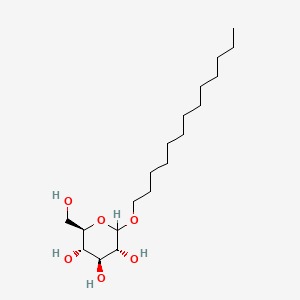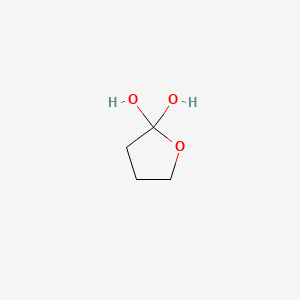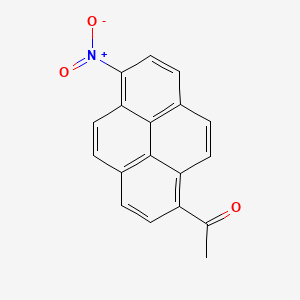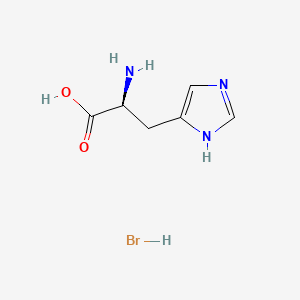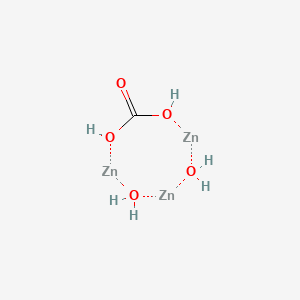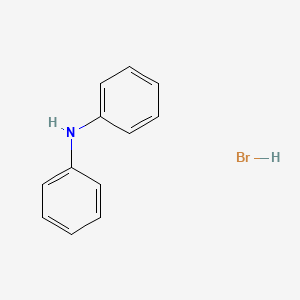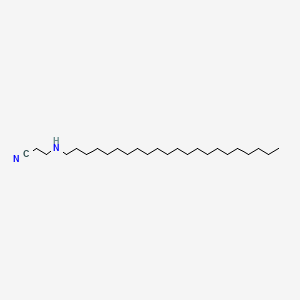
3-(Docosylamino)propiononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Docosylamino)propiononitrile: is an organic compound with the molecular formula C25H50N2 and a molecular weight of 378.678 g/mol It is characterized by a long alkyl chain (docosyl group) attached to an amino group, which is further connected to a propiononitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Docosylamino)propiononitrile typically involves the reaction of docosylamine with acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure efficient production. The reaction is monitored and controlled to maintain consistent quality and yield. Post-reaction purification steps, such as distillation or recrystallization, are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: 3-(Docosylamino)propiononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxides or other oxygen-containing compounds.
Reduction: Formation of primary amines or other reduced products.
Substitution: Formation of derivatives with different functional groups, depending on the reagents used.
Scientific Research Applications
Chemistry: 3-(Docosylamino)propiononitrile is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological membranes due to its long alkyl chain. It may be used in the development of novel biomolecules or as a model compound for studying membrane dynamics .
Medicine: Research is ongoing to explore the potential medicinal applications of this compound. Its derivatives may exhibit bioactive properties, making them candidates for drug development .
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and surfactants. Its unique properties make it suitable for applications in coatings, lubricants, and other industrial products .
Mechanism of Action
The mechanism of action of 3-(Docosylamino)propiononitrile is primarily related to its interaction with molecular targets through its amino and nitrile groups. These functional groups can form hydrogen bonds and other interactions with target molecules, influencing their activity. The long alkyl chain may also play a role in modulating the compound’s interactions with lipid membranes and other hydrophobic environments .
Comparison with Similar Compounds
- 3-(Dodecylamino)propiononitrile
- 3-(Hexadecylamino)propiononitrile
- 3-(Octadecylamino)propiononitrile
Comparison: Compared to its shorter-chain analogs, 3-(Docosylamino)propiononitrile has a longer alkyl chain, which can enhance its hydrophobic interactions and potentially alter its solubility and reactivity. This makes it unique in applications where long-chain compounds are preferred, such as in the formulation of surfactants and specialty chemicals .
Properties
CAS No. |
94109-54-3 |
|---|---|
Molecular Formula |
C25H50N2 |
Molecular Weight |
378.7 g/mol |
IUPAC Name |
3-(docosylamino)propanenitrile |
InChI |
InChI=1S/C25H50N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-27-25-22-23-26/h27H,2-22,24-25H2,1H3 |
InChI Key |
LHWCMSVFDYDFMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCNCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


